molecular formula C13H14ClN3 B1483311 4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098065-30-4

4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1483311
CAS RN: 2098065-30-4
M. Wt: 247.72 g/mol
InChI Key: FSJVECGKFXFLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, also known as CMCPP, is an organic compound that has been studied for its potential applications in medicinal and scientific research. CMCPP has been found to have a wide variety of biological and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

This compound is utilized in the synthesis of various pharmaceutical compounds. Its structure is conducive to forming the backbone of multiple drugs, particularly those that may interact with the central nervous system or serve as inhibitors for specific enzymes or receptors .

Development of Neonicotinoid Compounds

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. The compound can be used to synthesize new neonicotinoid compounds, potentially leading to more effective pest control solutions in agriculture .

Anti-Microbial Applications

Pyridine derivatives, including the one mentioned, have been studied for their anti-microbial properties. They can be structured to target specific microbial pathways and are valuable in the development of new antibiotics .

Anti-Cancer Research

The pyridine moiety is a common feature in many anti-cancer drugs. This compound could be a precursor in synthesizing novel anti-cancer agents, especially those targeting specific cancer cell lines or tumors .

Anti-Malarial Agents

Compounds with a pyridine ring have shown promise in the treatment of malaria. They can be designed to interfere with the life cycle of the Plasmodium parasite, offering a potential pathway for new anti-malarial medications .

Anti-Cholinesterase Inhibitors

As an inhibitor, this compound could be used to treat diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine, thus improving the communication between nerve cells .

Gene Delivery Systems

Pyridinium salts, which can be derived from this compound, have applications in gene therapy. They can be used to create vectors that deliver genetic material into cells, a crucial step in treating genetic disorders .

Material Science

The compound’s derivatives can be applied in material science, particularly in creating novel materials with specific electrical or mechanical properties, useful in electronics and nanotechnology .

properties

IUPAC Name

4-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJVECGKFXFLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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